molecular formula C22H17FN2OS B11674575 2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide

2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11674575
M. Wt: 376.4 g/mol
InChI Key: FLMVHGHDIBEFOV-ZMOGYAJESA-N
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Description

2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that features a fluorenyl group, a sulfanyl linkage, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common route starts with the preparation of the fluorenyl sulfanyl intermediate, which is then reacted with an appropriate hydrazide derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenyl alcohols .

Scientific Research Applications

2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt cellular pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanyl-butyric acid
  • 2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid
  • 9-methyl-9H-fluoren-9-ol

Uniqueness

2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide stands out due to its unique combination of a fluorenyl group with a sulfanyl linkage and a hydrazide moiety. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C22H17FN2OS

Molecular Weight

376.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylsulfanyl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H17FN2OS/c23-20-12-6-1-7-15(20)13-24-25-21(26)14-27-22-18-10-4-2-8-16(18)17-9-3-5-11-19(17)22/h1-13,22H,14H2,(H,25,26)/b24-13+

InChI Key

FLMVHGHDIBEFOV-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CSC2C3=CC=CC=C3C4=CC=CC=C24)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2C3=CC=CC=C3C4=CC=CC=C24)F

Origin of Product

United States

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